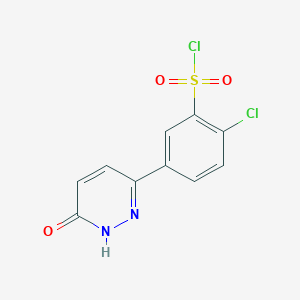

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride

説明

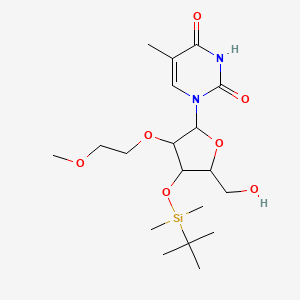

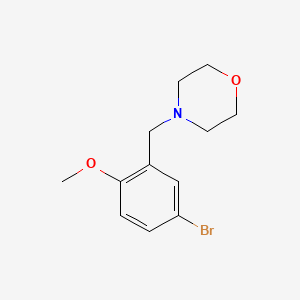

“2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C10H6Cl2N2O3S . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not provided in the available sources .科学的研究の応用

Non-Alcoholic Steatohepatitis (NASH) Treatment

Compounds in the pyridazinone series, which are structurally similar to the one , have been identified as significantly more selective for thyroid hormone receptor β (THR-β). This selectivity could be beneficial for treating NASH due to the effects of thyroid hormone (TH) on lipid levels being primarily mediated by THR-β in the liver .

Anticonvulsant Activity

Related compounds have been synthesized and evaluated for anticonvulsant activity using models like PTZ (Pentylenetetrazole). These studies suggest that derivatives of dihydropyridazinone might possess anticonvulsant properties .

Muscle Relaxant Activity

In addition to anticonvulsant properties, some dihydropyridazinone derivatives have also been evaluated for muscle relaxant activity. This suggests a potential application in conditions requiring muscle relaxation .

Matrix Metalloproteinase Inhibition

Derivatives of dihydropyridazinone have been designed and synthesized to evaluate their inhibition effects on matrix metalloproteinases (MMPs), particularly MMP 13. This indicates a possible application in inhibiting MMPs, which are involved in tissue remodeling and degradation .

作用機序

Target of Action

The primary target of 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride is the Thyroid Hormone Receptor (THR) . The THR is a type of nuclear receptor that is activated by binding thyroid hormone. It plays a crucial role in controlling genes involved in growth, development, and metabolism .

Mode of Action

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride interacts with its target, the THR, by acting as an agonist . This means it binds to the receptor and activates it, mimicking the action of the natural thyroid hormones. The compound has been found to be highly selective for the THR-beta subtype over the THR-alpha subtype , which means it primarily activates THR-beta receptors. This selectivity helps to maximize the desired therapeutic effects while minimizing potential side effects .

Biochemical Pathways

Upon activation of the THR-beta receptor, 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride influences several biochemical pathways. Most notably, it affects lipid metabolism, leading to decreased levels of LDL cholesterol (LDL-C) and triglycerides (TG) . This is particularly beneficial in the treatment of dyslipidemia, a condition characterized by abnormal lipid levels in the blood .

Pharmacokinetics

It has been administered at once daily oral doses of 50 mg or higher for 2 weeks in healthy volunteers, leading to decreased LDL-C and TG levels .

Result of Action

The molecular and cellular effects of 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride’s action primarily involve changes in lipid metabolism. By activating the THR-beta receptor, it decreases levels of LDL-C and TG . This can help to reduce the risk of cardiovascular disease, which is often associated with high levels of these lipids .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s activity

特性

IUPAC Name |

2-chloro-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O3S/c11-7-2-1-6(5-9(7)18(12,16)17)8-3-4-10(15)14-13-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOWETBVRCBCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=O)C=C2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1437099.png)

![3-[Benzyl(methyl)amino]propanohydrazide](/img/structure/B1437100.png)

![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)

![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)

![(3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437111.png)

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)